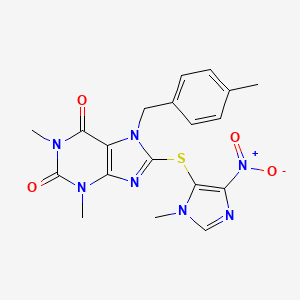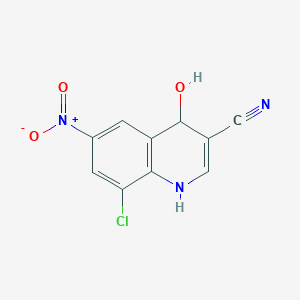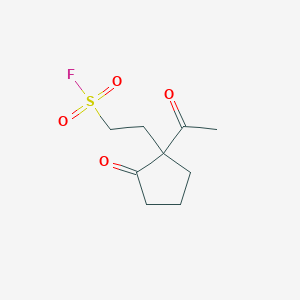![molecular formula C15H10Cl2N4S B14110388 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14110388.png)
5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound It belongs to the class of triazoles, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2,4-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.
Formation of the Phenylmethylideneamino Group: The final step involves the condensation of the triazole derivative with benzaldehyde to form the phenylmethylideneamino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imine group (phenylmethylideneamino) can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of amines.
Substitution: Formation of various substituted triazole derivatives.
Applications De Recherche Scientifique
5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal properties. It may also have applications in the development of new pharmaceuticals.
Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms involved in microbial infections.
Industrial Applications: It may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. The phenylmethylideneamino group may interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal properties.
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of various dichlorophenyl derivatives.
Benzaldehyde: Used in the formation of the phenylmethylideneamino group.
Uniqueness
- The combination of the 2,4-dichlorophenyl group and the phenylmethylideneamino group in the triazole ring makes 5-(2,4-dichlorophenyl)-4-[(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol unique. This structure imparts specific biological activities that are not observed in simpler triazole derivatives.
Propriétés
Formule moléculaire |
C15H10Cl2N4S |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
4-(benzylideneamino)-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10Cl2N4S/c16-11-6-7-12(13(17)8-11)14-19-20-15(22)21(14)18-9-10-4-2-1-3-5-10/h1-9H,(H,20,22) |
Clé InChI |
CMFFJLWRCKJZJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethanol](/img/structure/B14110312.png)
![(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{[3-(triethoxysilyl)propyl]carbamoyl}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14110313.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110320.png)
![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/structure/B14110321.png)
![8-(4-(dimethylamino)phenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110327.png)

![3-[2-(N-phenylacetamido)-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B14110344.png)
![8-(2,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110350.png)





![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B14110400.png)
